molecular formula C20H15ClN2O3 B6084464 (4-Chlorophenyl) 2-(phenylcarbamoylamino)benzoate

(4-Chlorophenyl) 2-(phenylcarbamoylamino)benzoate

Cat. No.: B6084464
M. Wt: 366.8 g/mol
InChI Key: GIAGXIZPSUEPSB-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) 2-(phenylcarbamoylamino)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, a phenylcarbamoylamino group, and a benzoate moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl) 2-(phenylcarbamoylamino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzoic acid with phenyl isocyanate to form an intermediate, which is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature and pH control is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) 2-(phenylcarbamoylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl) 2-(phenylcarbamoylamino)benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme-substrate interactions and protein binding.

Medicine

In the medical field, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways.

Industry

Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) 2-(phenylcarbamoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl) 2-(phenylcarbamoylamino)benzoate
  • (4-Methylphenyl) 2-(phenylcarbamoylamino)benzoate
  • (4-Nitrophenyl) 2-(phenylcarbamoylamino)benzoate

Uniqueness

(4-Chlorophenyl) 2-(phenylcarbamoylamino)benzoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective activation or inhibition is required.

Properties

IUPAC Name

(4-chlorophenyl) 2-(phenylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-14-10-12-16(13-11-14)26-19(24)17-8-4-5-9-18(17)23-20(25)22-15-6-2-1-3-7-15/h1-13H,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAGXIZPSUEPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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